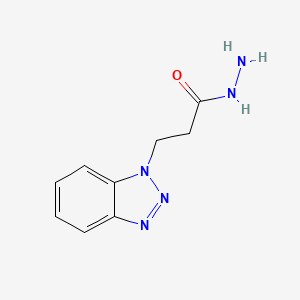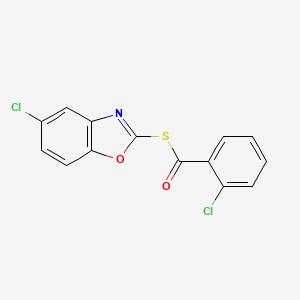
S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate: is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of chlorine atoms at the 5-position of the benzoxazole ring and the 2-position of the benzenecarbothioate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-1,3-benzoxazol-2(3H)-one and 2-chlorobenzenecarbothioic acid.
Reaction Conditions: The reaction involves a nucleophilic substitution where the carboxyl group of 2-chlorobenzenecarbothioic acid is replaced by the benzoxazole moiety. This reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction parameters, such as temperature, solvent choice, and reaction time, are optimized to achieve high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki coupling, using palladium catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: NaOH, DCC, THF (tetrahydrofuran).
Coupling Reactions: Pd(PPh3)4, boronic acids, aqueous/organic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzoxazoles and benzenecarbothioates.
Coupling Products: Biaryl compounds, heterocyclic compounds.
作用机制
Target of Action
It’s known that benzoxazole compounds and their metallic complexes are effective complexing agents with various transition metal ions .
Mode of Action
Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Biochemical Pathways
Benzoxazole derivatives are known to interact with various biochemical pathways due to their wide spectrum of pharmacological activities .
Pharmacokinetics
It’s known that some benzoxazole derivatives have shown improved pharmacokinetics and excellent in vivo efficacy .
Result of Action
The Co(II), Ni(II), and Cu(II) metal complexes of S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate ligand (BT) have been synthesized and characterized. All the complexes have been screened for their cytotoxicity activity on MCF-7 (estrogen receptor-positive human breast cancer cells) and HepG2 (liver hepatocellular carcinoma) cell lines .
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology: Benzoxazole derivatives have shown potential in biological research, particularly in the development of antibacterial, antifungal, and anticancer agents. The compound's ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: The compound and its derivatives are explored for their therapeutic potential. They have been investigated for their use in treating various diseases, including bacterial infections, fungal infections, and certain types of cancer.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
相似化合物的比较
5-chloro-1,3-benzoxazol-2(3H)-one
2-chlorobenzenecarbothioic acid
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
Uniqueness: S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate is unique due to its specific substitution pattern and the presence of both chloro and carbothioate groups. This combination of functional groups imparts distinct chemical and biological properties compared to other benzoxazole derivatives.
属性
IUPAC Name |
S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-8-5-6-12-11(7-8)17-14(19-12)20-13(18)9-3-1-2-4-10(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNISGDBZJQDIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
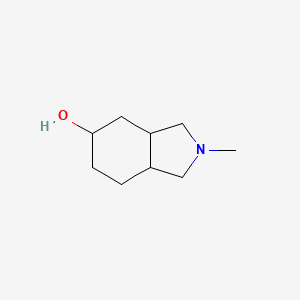
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)
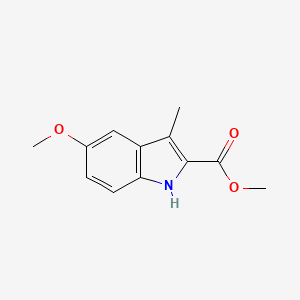
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935356.png)
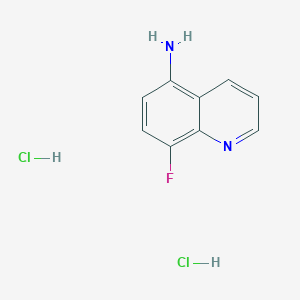
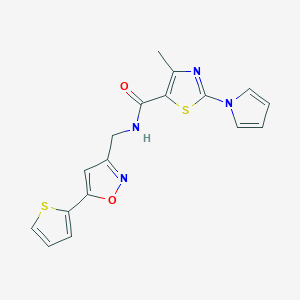
![N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2935360.png)
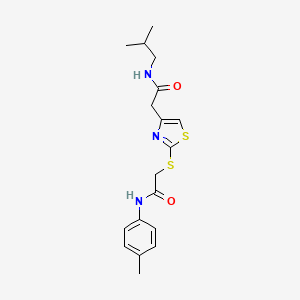
![8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2935363.png)
![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2935364.png)
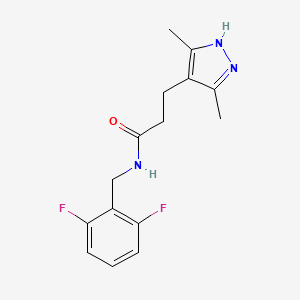
![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)
![4-cyclopropyl-5-fluoro-6-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2935372.png)
